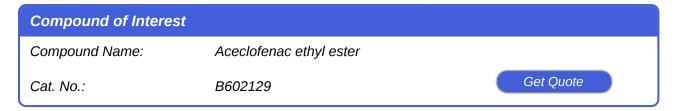


Application Note: Structural Characterization of Aceclofenac Ethyl Ester using NMR and Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis and comprehensive structural characterization of **Aceclofenac ethyl ester**, a significant derivative and potential impurity of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are outlined to ensure accurate identification and purity assessment. This document serves as a practical guide for researchers engaged in the analysis of Aceclofenac and its related compounds.

Introduction

Aceclofenac is a widely prescribed NSAID for the management of pain and inflammation in various musculoskeletal disorders. **Aceclofenac ethyl ester** can be formed during the synthesis of the parent drug or as a degradation product, making its accurate identification and characterization crucial for quality control and regulatory purposes. This note details the analytical workflow for confirming the structure of **Aceclofenac ethyl ester** using ¹H NMR, ¹³C NMR, and MS techniques.

Experimental Protocols



Synthesis of Aceclofenac Ethyl Ester

Aceclofenac ethyl ester can be synthesized by the direct ethylation of Aceclofenac.[1]

Materials:

- Aceclofenac
- Anhydrous N,N-dimethylformamide (DMF)
- · Anhydrous potassium carbonate
- · Diethyl sulfate
- Ice-cold water
- Filter paper and funnel
- Round bottom flask
- · Magnetic stirrer

Procedure:

- Dissolve 5 g of Aceclofenac in 80 mL of anhydrous N,N-dimethylformamide in a round bottom flask.
- Add 2.58 g of anhydrous potassium carbonate to the solution.
- Slowly add 2.8 mL of diethyl sulfate to the reaction mixture at room temperature with continuous stirring.
- Continue stirring the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water with continuous stirring to precipitate the product.
- Filter the white precipitate using a funnel and filter paper.



- Wash the precipitate thoroughly with cold water to remove any unreacted reagents and DMF.
- Dry the purified **Aceclofenac ethyl ester** in a desiccator.

NMR Spectroscopic Analysis

Sample Preparation:

- Dissolve 10-20 mg of the synthesized **Aceclofenac ethyl ester** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- · Parameters:
 - o Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 45°
 - Acquisition time: 4.0 s

¹³C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s



Pulse width: 30°

Acquisition time: 1.5 s

Broadband proton decoupling

Mass Spectrometric Analysis

Instrumentation:

 Electrospray Ionization (ESI) source coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Sample Preparation:

• Dissolve a small amount of **Aceclofenac ethyl ester** in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 μg/mL.

MS Parameters:

Ionization Mode: Positive ESI

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

• Desolvation Temperature: 300 °C

• Collision Energy (for MS/MS): Ramped from 10 to 40 eV to induce fragmentation.

• Mass Range: m/z 50-500

Data PresentationPredicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **Aceclofenac ethyl ester**, based on the known data for Aceclofenac and the expected influence of the ethyl ester group.



Table 1: Predicted ¹H NMR Data for **Aceclofenac Ethyl Ester**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Ethyl -CH₃	1.25	Triplet	7.1
Phenyl-CH ₂	3.80	Singlet	-
Ethyl -CH ₂	4.20	Quartet	7.1
Ester -O-CH ₂ -	4.80	Singlet	-
Aromatic Protons	6.90 - 7.50	Multiplet	-
NH	9.30	Singlet (broad)	-

Table 2: Predicted ¹³C NMR Data for **Aceclofenac Ethyl Ester**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	
Ethyl -CH₃	14.1	
Phenyl-CH ₂	38.5	
Ethyl -O-CH ₂	61.5	
Ester -O-CH ₂ -	65.0	
Aromatic Carbons	115.0 - 145.0	
Phenyl-C=O	170.0	
Ester -C=O	172.0	

Mass Spectrometry Data

Aceclofenac ethyl ester has a molecular formula of C₁₈H₁₇Cl₂NO₄ and a molecular weight of 382.24 g/mol . The expected mass spectrometric data is presented below.

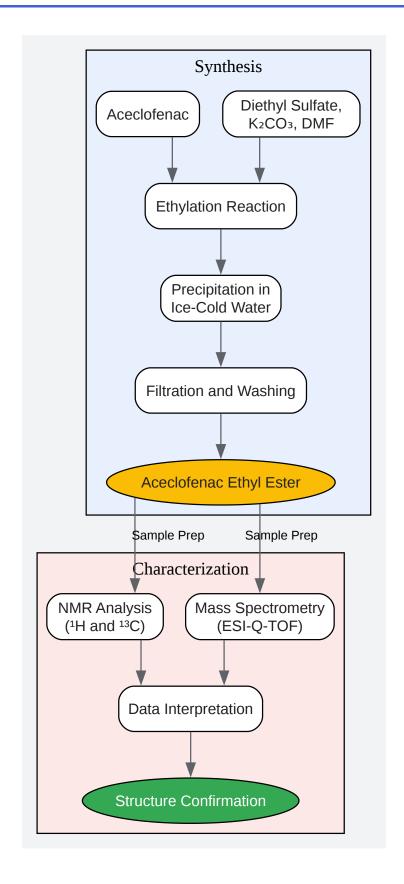
Table 3: Expected Mass Spectrometry Fragmentation Data for Aceclofenac Ethyl Ester



m/z (amu)	Proposed Fragment Ion	Interpretation
382.06	[M+H]+	Protonated molecular ion
354.03	[M - C ₂ H ₄]+	Loss of ethene from the ethyl ester group
308.04	[M - CO2C2H5] ⁺	Loss of the ethoxycarbonyl group
296.04	[C14H11Cl2NO2]+	Formation of the diclofenac radical cation after loss of the ethyl glyoxylate moiety
278.03	[C14H10Cl2N]+	Decarboxylation of the diclofenac fragment
214.03	[C12H8CIN]+	Loss of a chlorine atom from the m/z 250 fragment (seen in Aceclofenac fragmentation)

Visualizations

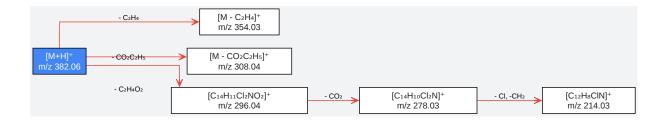




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Caption: Experimental workflow for the synthesis and characterization of **Aceclofenac ethyl ester**.



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References

- 1. researchgate.net [researchgate.net]
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